Sitoindoside I
Overview
Description
Esterified Steryl Glucosides are sterol derivatives that have been found in various natural sources such as vegetables, vegetable oils, fruits, cereals, legumes, fungi, and algae . These compounds are formed by the esterification of steryl glucosides, which are sterols glycosylated at their hydroxy group . Esterified Steryl Glucosides play a significant role in the biophysical properties of cell membranes and are involved in various biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Esterified Steryl Glucosides involves the esterification of steryl glucosides. This process can be achieved through enzymatic methods using thermostable enzymes such as steryl glucosidases . These enzymes catalyze the transfer of fatty acyl groups to the hydroxyl group at the C-3 position of the sterol backbone . The reaction conditions typically involve the use of recombinant microorganisms for the expression of these enzymes, followed by fermentation and ultrafiltration techniques .
Industrial Production Methods: Industrial production of Esterified Steryl Glucosides involves the use of biotechnological processes to produce thermostable steryl glucosidases on a large scale . These enzymes are then used to treat vegetable oil-derived biodiesel to remove steryl glucosides, which are contaminants that can clog filters and injectors of diesel engines . The process is efficient, scalable, and cost-effective, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Esterified Steryl Glucosides undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications.
Common Reagents and Conditions: Common reagents used in the reactions of Esterified Steryl Glucosides include oxidizing agents, reducing agents, and catalysts for substitution reactions . The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels to ensure optimal reaction efficiency .
Major Products Formed: The major products formed from the reactions of Esterified Steryl Glucosides include modified steryl glucosides with altered biophysical properties . These products are used in various applications, including biodiesel production and as bioactive lipids in pre-germinated brown rice .
Scientific Research Applications
Esterified Steryl Glucosides have a wide range of scientific research applications. In chemistry, they are used to study the biophysical properties of cell membranes and their role in cellular processes . In biology, they are investigated for their potential therapeutic applications, including immune modulation and lipid metabolism . In medicine, Esterified Steryl Glucosides are explored for their potential use in treating diseases related to lipid metabolism and immune responses . In industry, they are used in the production of biodiesel and as bioactive lipids in food products .
Mechanism of Action
The mechanism of action of Esterified Steryl Glucosides involves their incorporation into cell membranes, where they alter the membrane’s biophysical properties . This alteration can confer resistance against stress by freezing or heat shock to cells . Additionally, Esterified Steryl Glucosides can modulate immune responses by interacting with molecular targets such as glucocerebrosidases and NKT cells . These interactions play a crucial role in lipid metabolism and immune modulation .
Comparison with Similar Compounds
Esterified Steryl Glucosides are similar to other steryl glycosides, such as sitosteryl glucoside, campesteryl glucoside, and stigmasteryl glucoside . Esterified Steryl Glucosides are unique due to their esterified form, which enhances their biophysical properties and functionality . Compared to non-esterified steryl glucosides, Esterified Steryl Glucosides have improved stability and resistance to environmental stress .
List of Similar Compounds:- Sitosteryl Glucoside
- Campesteryl Glucoside
- Stigmasteryl Glucoside
- Cholesteryl Glucoside
- Phytosteryl 6’-O-acyl-glucoside
Esterified Steryl Glucosides stand out due to their unique esterified structure, which provides enhanced properties and a wide range of applications in various fields.
Properties
IUPAC Name |
[6-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H90O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-45(52)56-34-44-46(53)47(54)48(55)49(58-44)57-39-29-31-50(6)38(33-39)25-26-40-42-28-27-41(51(42,7)32-30-43(40)50)36(5)23-24-37(9-2)35(3)4/h25,35-37,39-44,46-49,53-55H,8-24,26-34H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLYMCVRBRHEHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(C)C)C)C)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H90O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sitoindoside I | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030836 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18749-71-8 | |
Record name | Sitoindoside I | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030836 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
163 - 165 °C | |
Record name | Sitoindoside I | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030836 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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